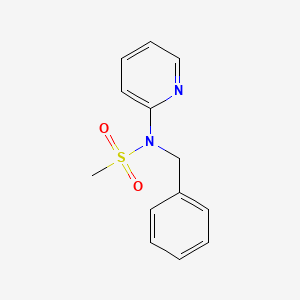
2-(2-ethoxyphenoxy)-N-(2-methylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-ethoxyphenoxy)-N-(2-methylpropyl)acetamide is an organic compound with a complex structure that includes an ethoxyphenoxy group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethoxyphenoxy)-N-(2-methylpropyl)acetamide typically involves the reaction of 2-ethoxyphenol with an appropriate acylating agent, followed by the introduction of the N-(2-methylpropyl) group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-ethoxyphenoxy)-N-(2-methylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-(2-ethoxyphenoxy)-N-(2-methylpropyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-ethoxyphenoxy)-N-(2-methylpropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methoxyphenoxy)-N-(2-methylpropyl)acetamide
- 2-(2-ethoxyphenoxy)-N-(2-ethylpropyl)acetamide
Uniqueness
2-(2-ethoxyphenoxy)-N-(2-methylpropyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-ethoxyphenoxy)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-4-17-12-7-5-6-8-13(12)18-10-14(16)15-9-11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMUIQGOKQRRPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B5636535.png)
![9-[(3-chloro-4-fluorophenoxy)acetyl]-2-isopropyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5636536.png)
![2-benzyl-8-[2-(methylthio)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5636544.png)
![2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5636552.png)
![4-(1-butyl-1H-imidazol-2-yl)-1-[(1,1-dioxido-2,3-dihydro-3-thienyl)acetyl]piperidine](/img/structure/B5636567.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-methylpyridazin-3-amine](/img/structure/B5636571.png)
![4-[1-(phenylethynyl)cyclohexyl]morpholine](/img/structure/B5636573.png)
![{(3R*,4R*)-4-[(4-methyl-1-piperazinyl)methyl]-1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5636578.png)
![{1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5636585.png)
![N-methyl-5-[2-(1H-pyrazol-1-yl)butanoyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5636601.png)

![N-{[3-(trifluoromethyl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B5636617.png)
![3,6-dimethyl-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)isoxazolo[5,4-b]pyridine](/img/structure/B5636626.png)
